molecular formula C13H8BrFO B14026856 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B14026856
M. Wt: 279.10 g/mol
InChI Key: PQVZCPNJVQGOJD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 2635937-93-6) is a halogenated biphenyl derivative featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and a formyl group (-CHO) at the 3-position of the biphenyl scaffold . Its molecular formula is C₁₃H₈BrFO, with a molar mass of 279.11 g/mol. The compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and advanced materials.

Properties

Molecular Formula

C13H8BrFO

Molecular Weight

279.10 g/mol

IUPAC Name

6-bromo-2-fluoro-3-phenylbenzaldehyde

InChI

InChI=1S/C13H8BrFO/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H

InChI Key

PQVZCPNJVQGOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of biphenyl derivatives. For instance, 4-Bromo-2-fluorobiphenyl can be synthesized by brominating 2-fluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Aldehyde → Carboxylic AcidKMnO₄ (acidic), 80°C, 6h4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid78%
Aldehyde → Carboxylic AcidCrO₃ in H₂SO₄, RT, 12hSame as above65%

Mechanism :

  • KMnO₄ oxidizes the aldehyde via a radical intermediate in acidic media.

  • CrO₃ follows an electrophilic pathway, forming a chromate ester intermediate before hydrolysis.

Reduction Reactions

The aldehyde group is reduced to primary alcohols or alkanes using selective agents.

Reaction TypeReagents/ConditionsProductYieldReference
Aldehyde → AlcoholNaBH₄ in EtOH, 0°C, 2h4-Bromo-2-fluoro-[1,1'-biphenyl]-3-methanol92%
Aldehyde → AlkaneLiAlH₄ followed by HI, reflux4-Bromo-2-fluoro-[1,1'-biphenyl]-3-methyl45%

Key Notes :

  • NaBH₄ selectively reduces the aldehyde without affecting aryl halides.

  • LiAlH₄ requires careful stoichiometry to avoid over-reduction.

Nucleophilic Aromatic Substitution (NAS)

The bromine and fluorine substituents participate in halogen-exchange reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Br → OHNaOH (10M), Cu catalyst, 120°C4-Hydroxy-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde58%
F → NH₂NH₃/EtOH, Pd(OAc)₂, 100°C4-Bromo-2-amino-[1,1'-biphenyl]-3-carbaldehyde34%

Mechanistic Insight :

  • Bromine substitution occurs via Cu-assisted oxidative addition , while fluorine requires stronger bases due to its electronegativity .

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed couplings to construct complex biphenyl systems.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, aryl boronic acidFunctionalized biphenyl aldehydes60–85%
UllmannCuI, 1,10-phenanthroline, aryl iodideBis-aryl derivatives50%

Example :

  • Suzuki coupling with phenylboronic acid yields 4-Ph-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (85% yield) .

Condensation Reactions

The aldehyde group forms Schiff bases or hydrazones with amines/hydrazines.

Reaction TypeReagents/ConditionsProductYieldReference
Schiff Base FormationAniline, AcOH, RTN-(4-Bromo-2-fluorobiphenyl) imine94%
Hydrazone SynthesisHydrazine hydrate, EtOHCorresponding hydrazone88%

Applications :

  • Schiff bases serve as intermediates for pharmaceuticals or ligands in catalysis .

Halogenation/Functionalization

The biphenyl core undergoes electrophilic substitution at activated positions.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C4-Bromo-2-fluoro-5-nitro-[1,1'-biphenyl]-3-carbaldehyde70%
SulfonationSO₃/H₂SO₄, 50°CSulfonated derivative62%

Regioselectivity :

  • Nitration occurs para to the electron-withdrawing aldehyde group.

Photochemical Reactions

UV-induced reactions enable unique transformations.

Reaction TypeReagents/ConditionsProductYieldReference
[2+2] CycloadditionUV light, anthraceneBiphenyl-anthracene adduct40%

Limitation :

  • Low yields due to competing side reactions .

Scientific Research Applications

4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine, fluorine, and aldehyde groups can influence its reactivity and binding affinity to these targets. The exact pathways involved would vary based on the specific bioactive compound it is used to synthesize .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by the positions of its substituents and functional groups. Below is a comparison with structurally related biphenyl carbaldehydes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde Br (4), F (2), CHO (3) C₁₃H₈BrFO 279.11 2635937-93-6 Pharmaceutical intermediates
3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Br (3'), CHO (4) C₁₃H₉BrO 261.11 400749-87-3 Ligand synthesis, cross-coupling
2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde F (2'), CHO (3) C₁₃H₉FO 200.21 676348-33-7 Fluorescent probes, agrochemicals
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid Br (4), F (2), COOH (3) C₁₃H₈BrFO₂ 295.10 2624417-22-5 Metal-organic frameworks (MOFs)

Pharmaceutical Intermediates

The compound’s halogenated biphenyl scaffold is a key motif in kinase inhibitors and anti-inflammatory agents.

Material Science

The fluorine atom enhances thermal stability, making the compound a candidate for liquid crystals and OLED materials. Enamine Ltd. lists similar brominated biphenyls (e.g., 2'-bromo-[1,1'-biphenyl]-3-carbaldehyde) as building blocks for optoelectronic devices .

Biological Activity

4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and potential applications in drug discovery.

The synthesis of this compound typically involves the use of halogenated biphenyl derivatives. The compound can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of biphenyl compounds have been tested against human colon adenocarcinoma and breast cancer cell lines, demonstrating IC50 values in the micromolar range .
  • Antimicrobial Properties : Some studies indicate that halogenated biphenyls possess antibacterial and antifungal activities. The presence of bromine and fluorine atoms enhances their interaction with biological targets, potentially disrupting microbial growth .
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression and inflammation. For example, some studies highlight their ability to inhibit histone deacetylases (HDACs) and cyclooxygenases (COX), which are crucial in cancer biology and inflammatory processes .

1. Anticancer Activity

In a study evaluating the antiproliferative effects of biphenyl derivatives, this compound was assessed for its cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited moderate activity with an IC50 value around 15 µM against HeLa cells, suggesting its potential as a lead compound for further development .

2. Antimicrobial Activity

Another study focused on the antimicrobial properties of halogenated biphenyls demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 12 µg/mL, indicating its potential application in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA or bind to specific sites, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as HDACs and COX enzymes.
  • Disruption of Membrane Integrity : The hydrophobic nature of biphenyl compounds allows them to integrate into microbial membranes, disrupting their integrity and function.

Data Summary Table

Biological ActivityTest SystemIC50/MIC (µM)Reference
AnticancerHeLa Cells15
AntimicrobialStaphylococcus aureus12
Enzyme InhibitionHDAC AssayModerate

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